tert-Butyl 2-amino-4-(methylsulfonyl)benzoate
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Overview
Description
tert-Butyl 2-amino-4-(methylsulfonyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-4-(methylsulfonyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The methylsulfonyl group can be introduced via sulfonylation reactions. Finally, the esterification with tert-butyl alcohol under acidic conditions yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-amino-4-(methylsulfonyl)benzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include alcohols and de-sulfonylated compounds.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-4-(methylsulfonyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of sulfonyl groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4-(methylsulfonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 2-amino-4-(methylthio)benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.
tert-Butyl 2-amino-4-(methylsulfinyl)benzoate: Contains a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.
tert-Butyl 2-amino-4-(methoxy)benzoate: Contains a methoxy group instead of a methylsulfonyl group.
Uniqueness: tert-Butyl 2-amino-4-(methylsulfonyl)benzoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)9-6-5-8(7-10(9)13)18(4,15)16/h5-7H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEESOKIVWKGIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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